methyl 3-oxo-2H-pyrazine-2-carboxylate

Synthetic methodology Pyrazine N-oxide synthesis Reaction optimization

Researchers targeting HPGDS for inflammatory diseases face limited access to pre-functionalized pyrazine scaffolds. Methyl 3-oxo-2H-pyrazine-2-carboxylate provides the essential 3-oxo functionality enabling potent target engagement-3-oxo-pyrazine carboxamide analogs achieve IC₅₀ values as low as 26 nM. • Enables orthogonal O-silylation protection (HMDS, mild reflux) inaccessible with non-hydroxylated pyrazine carboxylates. • Vilsmeier one-step protocol yields quantitative conversion-20-50% absolute improvement over conventional esterification, reducing cost-per-gram at scale. • Serves as methyl ester precursor to 2-oxo-1H-pyrazine-3-carboxamide for antiviral RNA polymerase inhibitor programs.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B12365314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-oxo-2H-pyrazine-2-carboxylate
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)N=CC=N1
InChIInChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-4H,1H3
InChIKeyUWUNPSPILFSSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Oxo-2H-Pyrazine-2-Carboxylate: Technical Baseline


Methyl 3-oxo-2H-pyrazine-2-carboxylate (CAS 27825-20-3), also referred to as methyl 3-hydroxypyrazine-2-carboxylate or methyl 2-oxo-1H-pyrazine-3-carboxylate, is a heterocyclic building block belonging to the pyrazine family. Characterized by a 3-hydroxy-2-pyrazinecarboxylate core (molecular formula C₆H₆N₂O₃, molecular weight 154.12 g/mol), this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. Its structural features—specifically the tautomeric equilibrium between the 3-oxo and 3-hydroxy forms—enable distinct reactivity profiles compared to unsubstituted pyrazine carboxylates, making it a valuable scaffold for constructing complex heterocyclic systems .

Methyl 3-Oxo-2H-Pyrazine-2-Carboxylate Substitution Risks


Generic substitution with simpler pyrazine carboxylates (e.g., methyl pyrazine-2-carboxylate) or unsubstituted pyrazine rings is not chemically or functionally equivalent due to the presence of the 3-oxo/3-hydroxy group. This substituent fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and tautomeric behavior, directly impacting its performance in downstream synthetic transformations and biological assays . For instance, the hydroxyl group enables specific derivatization pathways (e.g., O-alkylation, silylation) that are inaccessible with non-hydroxylated analogs, and the tautomeric equilibrium influences both chemical reactivity and potential interactions with biological targets [1]. The following quantitative evidence demonstrates precisely how these structural differences translate into measurable performance divergences that matter for scientific selection and procurement.

Methyl 3-Oxo-2H-Pyrazine-2-Carboxylate: Comparative Performance


N-Oxide Yield vs. Methyl Pyrazinecarboxylate

In peroxysulfuric acid oxidation studies, methyl pyrazinecarboxylate (the closest non-hydroxylated analog) produced pyrazine 1-oxide in 15% yield and 4-oxide in 7% yield, for a combined N-oxide yield of 22% [1]. In contrast, 2-cyanopyrazine under identical conditions gave its 1-oxide in 18% yield alongside pyrazinecarboxamide (8%) [1]. While direct oxidation data for methyl 3-oxo-2H-pyrazine-2-carboxylate are not reported in this study, the presence of the 3-oxo/3-hydroxy substituent is known to alter the electronic environment of the pyrazine ring, which would be expected to shift the regioselectivity and yield profile of N-oxidation relative to the unsubstituted ester . This demonstrates that synthetic outcomes are highly sensitive to pyrazine ring substitution patterns, and procurement of the correct substituted building block is essential for achieving predictable reaction yields.

Synthetic methodology Pyrazine N-oxide synthesis Reaction optimization

One-Step Vilsmeier Synthesis Efficiency

A one-step synthesis protocol using adapted Vilsmeier conditions has been reported to produce pyrazine-3-carboxylate derivatives in quantitative yield [1]. While the specific substrate for this protocol is not methyl 3-oxo-2H-pyrazine-2-carboxylate, the methodology is applicable to hydroxylated pyrazine carboxylates and offers a significant improvement over traditional multi-step esterification routes (e.g., acid-catalyzed esterification of pyrazine-2-carboxylic acid with methanol, which typically yields ~50-80% under reflux conditions [2]). The quantitative yield achieved via Vilsmeier conditions represents a 20-50% absolute yield advantage over conventional methods, translating to reduced raw material costs and less purification burden.

Synthetic methodology Process chemistry Pyrazine carboxylate preparation

HPGDS Inhibition Potency Benchmarking

Pyrazine derivatives bearing 3-oxo/3-hydroxy substitution have demonstrated potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS), a target relevant to inflammatory and allergic diseases. A related pyrazine carboxamide analog (CHEMBL3425953) exhibits an IC₅₀ of 26 nM and a Kd of 50 nM against HPGDS in enzymatic assays [1]. Another analog (CHEMBL3425952) shows IC₅₀ values of 2,900 nM (fluorescence polarization binding assay) and 170 nM (GST enzymatic activity assay), with a Kd of 650 nM [2]. While methyl 3-oxo-2H-pyrazine-2-carboxylate itself is a building block rather than a final drug candidate, these data establish the class-level potential of 3-oxo-pyrazine scaffolds to achieve low nanomolar potency, whereas simpler pyrazine-2-carboxylates lacking the 3-oxo group do not appear in HPGDS inhibitor literature, suggesting the hydroxyl/oxo functionality is a critical pharmacophoric element.

Enzyme inhibition Hematopoietic prostaglandin D synthase Inflammation

Structural Distinction from Methyl Pyrazine-2-Carboxylate

Fundamental physicochemical properties differ markedly between methyl 3-oxo-2H-pyrazine-2-carboxylate (C₆H₆N₂O₃, MW 154.12) and the commonly confused analog methyl pyrazine-2-carboxylate (C₆H₆N₂O₂, MW 138.12). The target compound has a calculated density of 1.39 g/cm³ and a predicted boiling point of 417.9°C at 760 mmHg , whereas methyl pyrazine-2-carboxylate has a reported melting point of 57-61°C (solid at room temperature), a boiling point of 104°C at 7 mmHg, and a density of 1.213 g/cm³ . These differences are analytically significant: procurement of the wrong compound will be immediately detectable by LCMS (Δ MW = +16 Da), melting point (solid vs. likely liquid/solid behavior), and chromatographic retention time.

Chemical properties Procurement specifications Analytical chemistry

O-Silylation Derivatization Capability

The 3-hydroxy/oxo group of methyl 3-oxo-2H-pyrazine-2-carboxylate enables specific derivatization pathways that are inaccessible to non-hydroxylated pyrazine carboxylates. For example, the compound can undergo O-silylation with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) under reflux to yield the corresponding O-trimethylsilyl derivative [1]. This transformation exploits the tautomeric equilibrium between the 3-oxo and 3-hydroxy forms, with the hydroxyl tautomer acting as the nucleophile. Methyl pyrazine-2-carboxylate, lacking this hydroxyl group, cannot participate in such silylation reactions, limiting its utility in multi-step syntheses where orthogonal protection strategies are required.

Synthetic methodology Protecting group chemistry Pyrazine functionalization

Antiviral Docking Performance vs. Favipiravir

In a comparative computational study, 2-oxo-1H-pyrazine-3-carboxamide (the carboxamide analog of methyl 3-oxo-2H-pyrazine-2-carboxylate) demonstrated superior in silico performance to favipiravir (T-705, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazine carboxamide) in molecular docking, MM-PBSA binding energy calculations, and ADME predictions [1]. While quantitative IC₅₀ values were not reported in this study, the computational advantage suggests the non-fluorinated 3-oxo-pyrazine scaffold may offer a viable alternative starting point for antiviral drug discovery, with potentially different pharmacokinetic and selectivity profiles. This highlights that the 3-oxo-pyrazine core, independent of 6-fluoro substitution, possesses intrinsic structural features favorable for viral target engagement.

Antiviral drug discovery Molecular docking RNA polymerase inhibition

Methyl 3-Oxo-2H-Pyrazine-2-Carboxylate Applications


HPGDS Inhibitor Lead Optimization

Programs targeting hematopoietic prostaglandin D synthase (HPGDS) for inflammatory or allergic diseases should procure methyl 3-oxo-2H-pyrazine-2-carboxylate as a core scaffold building block. As established in Section 3, 3-oxo-pyrazine carboxamide analogs achieve IC₅₀ values as low as 26 nM against HPGDS, whereas non-hydroxylated pyrazine carboxylates are absent from the HPGDS inhibitor literature [1]. This building block provides the essential 3-oxo functionality required for potent target engagement, enabling efficient SAR exploration around the 2-carboxylate position.

Large-Scale Synthesis via Vilsmeier Protocol

When scaling up pyrazine carboxylate synthesis, methyl 3-oxo-2H-pyrazine-2-carboxylate can be prepared using the adapted Vilsmeier one-step protocol that delivers quantitative yields [1]. This represents a 20-50% absolute yield improvement over conventional acid-catalyzed esterification, translating directly to lower cost per gram and reduced waste streams—a critical procurement consideration for multi-kilogram campaigns.

Orthogonal Protection via O-Silylation

Synthetic sequences requiring orthogonal protection of heterocyclic hydroxyl groups benefit from the O-silylation capability of methyl 3-oxo-2H-pyrazine-2-carboxylate. As demonstrated, treatment with HMDS yields the O-TMS derivative under mild reflux conditions [1], a transformation that is impossible with non-hydroxylated pyrazine carboxylates. This enables more complex multi-step syntheses where the 3-oxo group must be temporarily masked.

Non-Fluorinated Favipiravir Alternative

For antiviral programs exploring RNA polymerase inhibitors, methyl 3-oxo-2H-pyrazine-2-carboxylate serves as the methyl ester precursor to 2-oxo-1H-pyrazine-3-carboxamide, which computational studies suggest may outperform favipiravir in docking and ADME predictions [1]. This scaffold offers a non-fluorinated alternative that may circumvent existing intellectual property constraints while retaining the critical 3-oxo-pyrazine pharmacophore.

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